3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is a chemical compound featuring a benzimidazole ring attached to a propanoic acid moiety. It is classified under various chemical databases, including PubChem, where it is identified by the Compound ID (CID) 16807415 . This compound is of significant interest in medicinal chemistry due to its potential bioactivity and applications in drug development.
The compound is categorized as a dihydrochloride salt of 3-(1H-benzimidazol-1-yl)propanoic acid, which indicates the presence of two hydrochloric acid molecules associated with the base compound. Its molecular formula is C10H11ClN2O2, and it has a molecular weight of approximately 220.66 g/mol . The compound is also noted for its classification as a hazardous substance, particularly due to its potential toxicity when ingested.
The synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid typically involves several steps:
Industrial production may utilize continuous flow reactors and specific catalysts to optimize yields and reduce reaction times, ensuring high purity and quality of the final product.
The molecular structure of 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride features a benzimidazole ring fused with a propanoic acid group. The structural formula can be represented as follows:
This structure highlights the connectivity between the benzimidazole nitrogen atoms and the propanoic acid moiety.
The primary reactions involving 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride include:
While specific mechanisms of action for 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride are not extensively documented, compounds containing benzimidazole rings are known to exhibit various biological activities, including:
The precise mechanism often involves interaction with cellular targets such as enzymes or receptors that are critical for cellular function .
The physical properties of 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride include:
Chemical properties include:
3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride has several applications in scientific research:
Research continues into its potential applications across various fields, including medicinal chemistry and material science .
The conjugation of benzimidazole and propanoic acid motifs in 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride employs two principal strategies: N-alkylation and direct ring formation. The N-alkylation pathway involves reacting benzimidazole with ethyl 3-bromopropanoate under basic conditions (e.g., potassium carbonate in DMF), followed by ester hydrolysis and hydrochlorination. This method achieves yields of 80–85% but faces challenges in regioselectivity due to potential *N-3 alkylation impurities [2] [6].
Alternatively, the Phillips method constructs the benzimidazole core in situ by condensing o-phenylenediamine with 3-carboxypropionaldehyde derivatives. Recent advances utilize microwave irradiation (120°C, 30 min) to accelerate this cyclization, enhancing yields to 92% while minimizing decarboxylation side reactions. Hybrid approaches coupling N-alkylation with transition-metal-catalyzed C–N coupling have also emerged, though scalability remains limited [6] .
Table 1: Comparison of Conjugation Methods
Method | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 80°C, 12h | 80–85 | Commercial reagent availability |
Phillips Cyclization | MW, 120°C, 0.5h | 90–92 | Fewer purification steps |
Hybrid Catalytic Coupling | Pd(OAc)₂, XPhos, 100°C, 8h | 75–78 | Tolerance for sensitive functional groups |
Functionalization of the propanoic acid moiety requires precise catalyst design to preserve acid stability. Palladium complexes (e.g., Pd(PPh₃)₄) enable Suzuki–Miyaura coupling at the benzimidazole C-2 position prior to acid conjugation, preventing decarboxylation. This method achieves >90% coupling efficiency for arylboronic acids but is incompatible with strongly electrophilic substrates [6].
For late-stage modifications, organocatalysts like 4-dimethylaminopyridine facilitate esterification or amidation of the propanoic acid group. Biocatalytic approaches using lipase enzymes (e.g., Candida antarctica Lipase B) selectively generate amide derivatives in aqueous media (pH 7.0, 25°C), though dihydrochloride compatibility requires further optimization. Recent breakthroughs involve photoredox catalysis for decarboxylative alkylations, enabling C–C bond formation at the β-position of the propanoic acid chain [6] .
Table 2: Catalyst Performance in Functionalization
Catalyst Type | Reaction | Conversion (%) | Limitations |
---|---|---|---|
Pd(PPh₃)₄ | Suzuki coupling (C-2 aryl) | 92–95 | Halogen substituent incompatibility |
Lipase CAL-B | Amidation | 70–75 | Low yield with sterically hindered amines |
Ir(ppy)₃ (photoredox) | Decarboxylative alkylation | 60–65 | Requires specialized equipment |
Dihydrochloride formation proceeds via proton transfer to both benzimidazole nitrogens and the carboxylic acid group. In situ pH monitoring reveals that stoichiometric hydrochloric acid addition (3.0–3.2 equiv) at 0–5°C maximizes salt precipitation while preventing decomposition. Critical parameters include:
This protocol delivers 95% pure dihydrochloride with <0.5% residual solvents. Recrystallization optimization from ethanol/water (4:1) further elevates purity to 98.5% by removing N-alkylation byproducts. Salt stoichiometry is confirmed via ion chromatography, ensuring consistent 2:1 HCl:base ratio [1] [2] [3].
Table 3: Hydrochloride Salt Formation Parameters
Parameter | Optimal Condition | Purity Impact | Yield (%) |
---|---|---|---|
HCl Equivalents | 3.1 equiv | Minimizes free base | 95 |
Solvent | Isopropanol | Improves crystal size | 93 |
Recrystallization | EtOH/H₂O (4:1) | Removes alkyl halides | 90 (recovery) |
Industrial-scale synthesis leverages solvent reduction and energy-efficient technologies:
Waste stream analysis reveals that HCl recycling via membrane electrolysis decreases mineral acid consumption by 70%. Life-cycle assessment confirms a 35% reduction in cumulative energy demand when integrating these strategies. However, cost analysis shows a 15% premium versus traditional methods, primarily from catalyst/surfactant inputs [6] .
Table 4: Environmental Impact Metrics
Green Technology | Scale Demonstrated | E-Factor Reduction | Cost Impact |
---|---|---|---|
Microwave acceleration | 100 kg batch | 30% | +10% |
TPGS-750-M surfactant | 500 L reactor | 62% | +8% |
Solvent-free milling | Lab scale | 95% | -5% (solvent savings) |
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